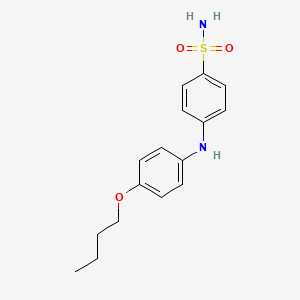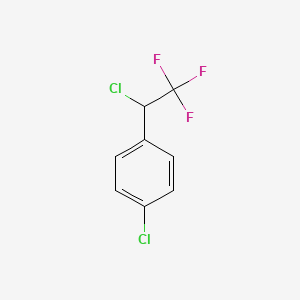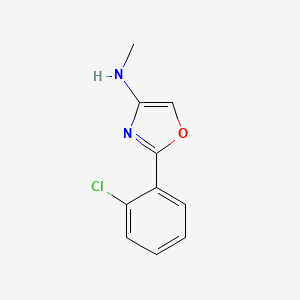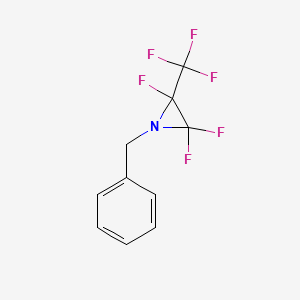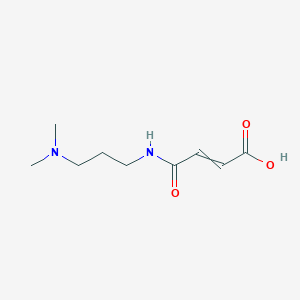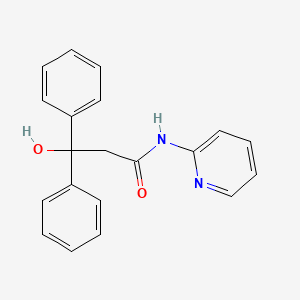
3-Hydroxy-3,3-diphenyl-n-(pyridin-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-3,3-diphenyl-n-(pyridin-2-yl)propanamide is an organic compound that features a hydroxyl group, two phenyl groups, and a pyridinyl group attached to a propanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3,3-diphenyl-n-(pyridin-2-yl)propanamide can be achieved through a chemodivergent approach. One method involves the reaction of α-bromoketones with 2-aminopyridine under different conditions. For instance, the formation of N-(pyridin-2-yl)amides can be promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene, which are mild and metal-free conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired compound on a larger scale.
化学反応の分析
Types of Reactions
3-Hydroxy-3,3-diphenyl-n-(pyridin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the amide group would produce an amine.
科学的研究の応用
3-Hydroxy-3,3-diphenyl-n-(pyridin-2-yl)propanamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Hydroxy-3,3-diphenyl-n-(pyridin-2-yl)propanamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with proteins, influencing their activity. The phenyl and pyridinyl groups can participate in π-π interactions, further stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridinyl group and amide functionality but may differ in other substituents.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridinyl group but feature a different core structure.
Uniqueness
3-Hydroxy-3,3-diphenyl-n-(pyridin-2-yl)propanamide is unique due to the presence of both phenyl and pyridinyl groups attached to the same carbon atom, along with a hydroxyl group. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
16054-90-3 |
|---|---|
分子式 |
C20H18N2O2 |
分子量 |
318.4 g/mol |
IUPAC名 |
3-hydroxy-3,3-diphenyl-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C20H18N2O2/c23-19(22-18-13-7-8-14-21-18)15-20(24,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,24H,15H2,(H,21,22,23) |
InChIキー |
XTHYHQFPPBENOY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC=N2)(C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


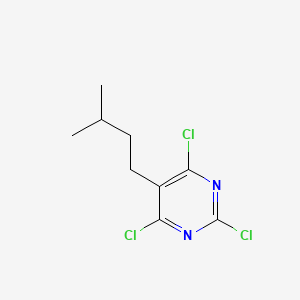
![3-[3-(Dimethylamino)propyl]-10-phenylbenzo[g]pteridine-2,4-dione](/img/structure/B14010698.png)
![2-[1-(2-Diethylaminoethyl)pyridin-4-ylidene]indene-1,3-dione](/img/structure/B14010699.png)

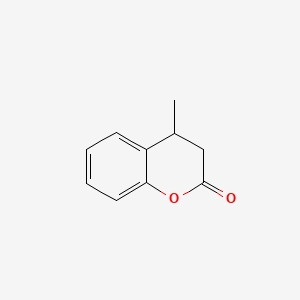
![6-Chloro-5-fluoropyrazolo[1,5-A]pyridine](/img/structure/B14010708.png)

![n-[2-(3,4-Dimethoxyphenyl)ethyl]-3-{1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-4-yl}propanamide](/img/structure/B14010725.png)
